3-(5-Methylfuran-2-yl)but-2-enal
Description
Properties
CAS No. |
919301-81-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)but-2-enal |
InChI |
InChI=1S/C9H10O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-6H,1-2H3 |
InChI Key |
QNERPLVDUSLUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=CC=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone Derivatives in Optoelectronics
Heterocyclic Chalcones The chalcones (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (Compound 3) and (E)-1-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (Compound 7) were analyzed for nonlinear optical (NLO) properties using density functional theory (DFT) (Table 2).
| Compound | Substituent A | Substituent B | βtot (Static, a.u.) |
|---|---|---|---|
| 3 | 5-Methylfuran-2-yl | 5-Methylthiophen-2-yl | 1.2 × 10⁻³⁰ |
| 7 | 5-Chlorothiophen-2-yl | Thiophen-2-yl | 3.8 × 10⁻³⁰ |
In contrast, Compound 3’s methylfuran and methylthiophene groups introduced steric hindrance, reducing conjugation efficiency .
Key Difference from Target Compound : The aldehyde group in 3-(5-Methylfuran-2-yl)but-2-enal may enhance electron delocalization compared to ketone-based chalcones, suggesting untested optoelectronic utility.
Methylbutanal Isomers: Structural and Physical Properties
The methylbutanal isomers 2-methylbutanal (CAS 96-17-3) and 3-methylbutanal (CAS 590-86-3) highlight the role of aldehyde branching (Table 3).
| Compound | Structure | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|
| 2-Methylbutanal | CH₃CH(CH₃)CH₂CHO | 92–94 | Partially miscible |
| 3-Methylbutanal | (CH₃)₂CHCH₂CHO | 102–104 | Partially miscible |
While data for 3-(5-Methylfuran-2-yl)but-2-enal is unavailable, its conjugated enal system likely increases polarity and boiling point compared to non-unsaturated analogs. The furan ring may reduce water solubility due to hydrophobicity .
Q & A
Basic Research Questions
Q. How can the structural integrity of 3-(5-Methylfuran-2-yl)but-2-enal be confirmed experimentally?
- Methodological Answer: Combine spectroscopic techniques such as ¹H/¹³C NMR to identify proton and carbon environments, IR spectroscopy to confirm functional groups (e.g., conjugated enal C=O stretch at ~1670 cm⁻¹), and mass spectrometry for molecular weight validation. For example, in pyrazoline derivatives with similar furan substituents, NMR chemical shifts for the furan ring protons typically appear at δ 6.2–7.0 ppm . A table summarizing expected spectroscopic signals can guide analysis:
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 6.3–6.5 (furan H), δ 9.5–9.8 (enal H) |
| IR | ~1670 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C) |
| MS | M⁺ peak at m/z 178 (calculated) |
Q. What synthetic routes are optimal for preparing 3-(5-Methylfuran-2-yl)but-2-enal?
- Methodological Answer: Utilize Claisen-Schmidt condensation between 5-methylfuran-2-carbaldehyde and acetaldehyde under basic conditions (e.g., NaOH/EtOH), with strict temperature control (0–5°C) to minimize side reactions. Solvent choice (e.g., ethanol or THF) and reaction time (4–6 hrs) critically influence yield. Similar furan-derived enals have been synthesized with yields >60% under optimized conditions .
Q. How does the conjugated enal system influence the compound’s reactivity?
- Methodological Answer: The α,β-unsaturated carbonyl group undergoes Michael additions and Diels-Alder reactions . For example, in polar aprotic solvents (e.g., DMF), nucleophiles like amines or thiols attack the β-position. Monitor reactivity via UV-Vis spectroscopy (λmax ~250 nm for enal conjugation) and HPLC to track reaction progress .
Advanced Research Questions
Q. What computational methods can predict the electronic properties of 3-(5-Methylfuran-2-yl)but-2-enal for sensing applications?
- Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Software like Multiwfn can analyze electron localization function (ELF) to identify reactive sites. Pyrazoline-based sensors with methylfuran groups showed HOMO-LUMO gaps of ~4.2 eV, correlating with fluorescence quenching mechanisms .
Q. How does 3-(5-Methylfuran-2-yl)but-2-enal interact with transition metals, and what experimental approaches validate these interactions?
- Methodological Answer: Use fluorescence quenching assays to study binding with Fe³⁺ or Cd²⁺. Prepare metal ion solutions (1–100 µM) in buffered media (pH 7.4) and measure emission intensity changes (λex = 350 nm, λem = 450 nm). Job’s plot analysis and Benesi-Hildebrand equations determine stoichiometry and binding constants. For analogous compounds, binding constants (K) for Fe³⁺ were ~10⁴ M⁻¹ .
Q. How can contradictory data in reaction optimization (e.g., yield vs. purity) be resolved during synthesis?
- Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). Use HPLC-MS to quantify impurities and ANOVA to identify significant factors. For example, increasing reaction time beyond 6 hrs may improve yield but degrade product purity by 15% due to enal polymerization .
Q. What strategies enhance the compound’s stability in biological assays?
- Methodological Answer: Stabilize the enal group via microencapsulation (e.g., liposomes) or derivatization (e.g., acetal protection). Assess stability in PBS (pH 7.4) using LC-MS over 24–72 hrs. Methylfuran derivatives showed improved half-lives (t₁/₂ > 12 hrs) when encapsulated in PEGylated nanoparticles .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer: Cross-validate DFT-optimized geometries with X-ray crystallography (if crystals are obtainable) or NOESY NMR for spatial proton proximity. For example, DFT-predicted bond lengths in furan rings (1.36–1.41 Å) should align with crystallographic data (±0.02 Å tolerance). Adjust computational models (e.g., solvent effect inclusion) if deviations exceed 5% .
Applications in Drug Discovery
Q. What in vitro assays evaluate the antimicrobial potential of 3-(5-Methylfuran-2-yl)but-2-enal?
- Methodological Answer: Conduct microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions (1–256 µg/mL) in Mueller-Hinton broth and measure MIC (Minimum Inhibitory Concentration) after 18–24 hrs. Analogous furan derivatives exhibited MICs of 8–32 µg/mL, suggesting moderate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
